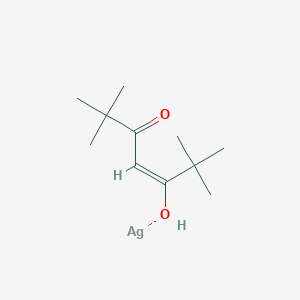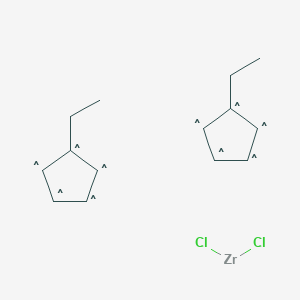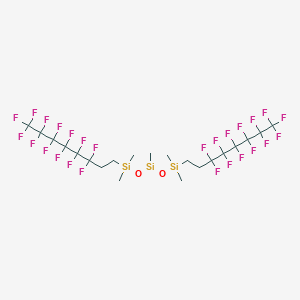
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane is a specialized organosilane compound with the molecular formula C21H24F26O2Si3. This compound is characterized by the presence of perfluorinated alkyl groups, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane typically involves the hydrosilylation reaction between a hydrosilane and a perfluorinated alkene. The reaction is catalyzed by a platinum-based catalyst under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the perfluorinated alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield silanols and perfluorinated alcohols .
Applications De Recherche Scientifique
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane has a wide range of scientific research applications, including:
Surface Coatings: The compound is used in the development of hydrophobic and oleophobic coatings for various surfaces, providing protection against water, oil, and other contaminants.
Biomedical Applications: In the field of medicine, the compound is explored for its potential use in drug delivery systems and medical devices due to its biocompatibility and chemical resistance.
Material Science: The compound is used in the synthesis of advanced materials with unique properties such as low surface energy and high thermal stability.
Mécanisme D'action
The mechanism by which Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane exerts its effects is primarily through the interaction of its perfluorinated alkyl groups with various molecular targets. These interactions result in the formation of stable, low-energy surfaces that repel water and oil. The compound’s chemical resistance is attributed to the strong carbon-fluorine bonds present in the perfluorinated alkyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(tridecafluoro-1,1,2,2-tetrahydrooctyl)tetramethyldisiloxane
- Bis(perfluorooctyl)dimethylsiloxy]methylsilane
Uniqueness
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane is unique due to its specific combination of perfluorinated alkyl groups and siloxane backbone, which imparts a balance of hydrophobicity, chemical resistance, and thermal stability. This makes it particularly suitable for applications requiring durable and long-lasting surface treatments .
Propriétés
Numéro CAS |
521069-00-1 |
|---|---|
Formule moléculaire |
C21H24F26O2Si3 |
Poids moléculaire |
886.6 g/mol |
Nom IUPAC |
[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-methylsilyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C21H24F26O2Si3/c1-50(48-51(2,3)8-6-10(22,23)12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44)49-52(4,5)9-7-11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47/h50H,6-9H2,1-5H3 |
Clé InChI |
VSLHCOZVHMYAKT-UHFFFAOYSA-N |
SMILES |
C[Si](O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C[SiH](O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



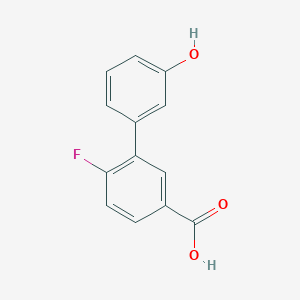
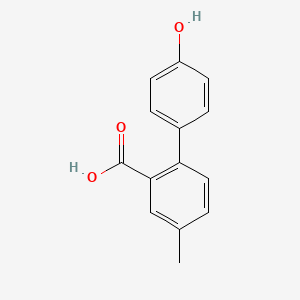
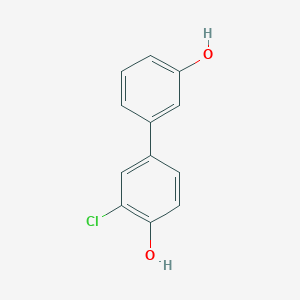
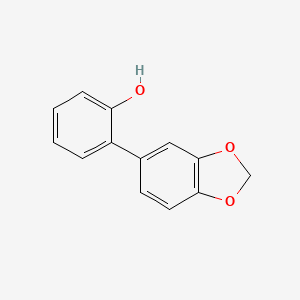
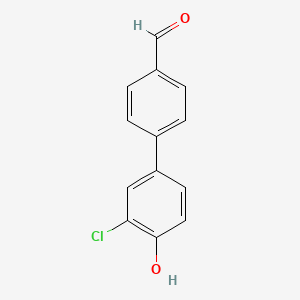
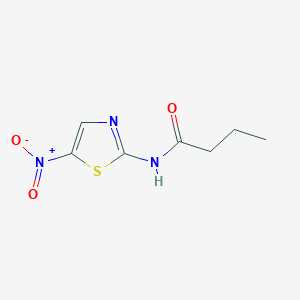


![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
